molecular formula C12H17NO3 B13201403 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid

3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B13201403
M. Wt: 223.27 g/mol
InChI Key: NBMDQESOXYOAGK-UHFFFAOYSA-N
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Description

3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethyl group, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.

    Construction of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving nitriles and aldehydes in the presence of catalysts.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The compound can participate in substitution reactions, especially at the oxazole ring, where electrophilic or nucleophilic reagents can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated heterocycles.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The ethyl group may affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

  • 3-(2-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid
  • 3-(2-Propylcyclohexyl)-1,2-oxazole-4-carboxylic acid
  • 3-(2-Butylcyclohexyl)-1,2-oxazole-4-carboxylic acid

Comparison:

  • Uniqueness: The presence of the ethyl group in 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions.
  • Reactivity: The ethyl group may enhance or reduce the compound’s reactivity compared to its methyl, propyl, or butyl analogs.
  • Applications: The specific structure of this compound may make it more suitable for certain applications, such as in drug development or materials science, compared to its analogs.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(2-ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H17NO3/c1-2-8-5-3-4-6-9(8)11-10(12(14)15)7-16-13-11/h7-9H,2-6H2,1H3,(H,14,15)

InChI Key

NBMDQESOXYOAGK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1C2=NOC=C2C(=O)O

Origin of Product

United States

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